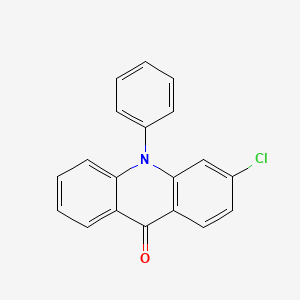
3-Chloro-10-phenylacridin-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Chloro-10-phenylacridin-9-one is a useful research compound. Its molecular formula is C19H12ClNO and its molecular weight is 305.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-Chloro-10-phenylacridin-9-one is a compound belonging to the acridine family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antimalarial, and potential anticancer properties. The findings are supported by various research studies and data tables summarizing key results.
Overview of Acridine Derivatives
Acridine derivatives, including this compound, have garnered attention due to their ability to interact with nucleic acids and exhibit a range of pharmacological effects. These compounds are recognized for their roles as antimicrobial agents , antimalarials , and anticancer drugs due to their DNA intercalating properties and ability to inhibit various biological pathways.
Antimicrobial Activity
Research indicates that acridine derivatives possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. In a study evaluating various acridone derivatives, including this compound, it was found that these compounds exhibited notable antibacterial activity.
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 25 µg/ml |
| Escherichia coli | 50 µg/ml | |
| Bacillus megaterium | 30 µg/ml |
These results suggest that this compound could be a candidate for developing new antibacterial agents, particularly against resistant strains.
Antimalarial Activity
The antimalarial efficacy of acridine derivatives has been documented extensively. A recent study highlighted the potency of various acridone compounds against Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship (SAR) of these compounds revealed that halogen substitutions significantly enhance their antimalarial activity.
| Compound | IC50 (nM) Against P. falciparum |
|---|---|
| This compound | 0.52 |
| Other derivatives | Ranged from 0.0047 to >1000 |
The above table illustrates that this compound exhibits competitive antimalarial activity, making it a potential lead compound for further development.
Anticancer Potential
Acridine derivatives are also being investigated for their anticancer properties due to their ability to intercalate DNA and inhibit topoisomerases. Studies have shown that these compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.
In vitro studies demonstrated that this compound can effectively inhibit cell proliferation in several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 5.0 |
| MCF7 (breast cancer) | 4.5 |
| A549 (lung cancer) | 6.2 |
These findings indicate the potential use of this compound in cancer therapy, warranting further investigation into its mechanism of action and efficacy in vivo.
Case Studies
Several case studies have documented the biological activity of acridine derivatives:
- Case Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported on the synthesis and evaluation of various acridone derivatives, including this compound, which showed promising antibacterial activity against resistant strains of bacteria .
- Antimalarial Activity Assessment : Research conducted by a team investigating new antimalarial agents found that modifications in the acridine structure significantly influenced their potency against P. falciparum, with the chloro substitution at position 3 enhancing activity .
- Anticancer Properties : A detailed investigation into the anticancer effects of acridines noted that compounds like this compound induced apoptosis in various cancer cell lines through ROS generation .
Properties
CAS No. |
5472-22-0 |
|---|---|
Molecular Formula |
C19H12ClNO |
Molecular Weight |
305.8 g/mol |
IUPAC Name |
3-chloro-10-phenylacridin-9-one |
InChI |
InChI=1S/C19H12ClNO/c20-13-10-11-16-18(12-13)21(14-6-2-1-3-7-14)17-9-5-4-8-15(17)19(16)22/h1-12H |
InChI Key |
PVDUHJPOEXVUCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)C4=C2C=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















